molecular formula C12H11NO B2406710 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one CAS No. 40167-28-0

1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one

Cat. No.: B2406710
CAS No.: 40167-28-0
M. Wt: 185.226
InChI Key: HTTOZWJDRBYWHH-UHFFFAOYSA-N
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Description

1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It is characterized by a pyrrole ring substituted with a phenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-phenylpyrrole with acetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the use of sodium hydride as a base in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of hexafluorobenzene at room temperature . This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(4-methyl-1H-pyrrol-3-yl)ethan-1-one: Similar structure with a methyl group instead of a phenyl group.

    1-(4-phenyl-1H-pyrrol-3-yl)propan-1-one: Similar structure with a propanone moiety instead of ethanone.

Uniqueness

1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one is unique due to the presence of both a phenyl group and an ethanone moiety, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1-(4-phenyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9(14)11-7-13-8-12(11)10-5-3-2-4-6-10/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTOZWJDRBYWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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